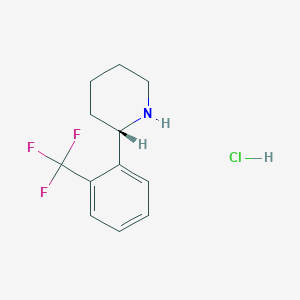

(S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride

Description

(S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS: 1391478-72-0) is a chiral piperidine derivative featuring a trifluoromethylphenyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₂H₁₅ClF₃N, with a molar mass of 265.7 g/mol . The compound is primarily utilized in pharmaceutical research, particularly in studies targeting neurotransmitter receptors or enzyme inhibitors due to its structural resemblance to bioactive amines. Its stereochemistry (S-configuration) is critical for binding specificity, as enantiomeric forms often exhibit divergent biological activities .

Properties

IUPAC Name |

(2S)-2-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11;/h1-2,5-6,11,16H,3-4,7-8H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVVWIDMOJBRLN-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Coupling with the Phenyl Ring: The phenyl ring is then coupled with the piperidine ring using suitable coupling agents and catalysts.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Piperidine + Trifluoromethyl phenyl compound | Formation of intermediate |

| 2 | Hydrochloric acid treatment | Formation of hydrochloride salt |

| 3 | Purification steps | Final product: (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride |

Pharmacological Applications

(S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride exhibits promising pharmacological properties, particularly as a serotonin and norepinephrine reuptake inhibitor. This profile suggests its potential use in treating various psychiatric disorders, including depression and anxiety.

Therapeutic Uses

- Neuropathic Pain : The compound has shown efficacy in preclinical models for alleviating neuropathic pain by modulating serotonin and norepinephrine levels .

- Depressive Disorders : As an antidepressant, it may help in managing major depressive disorder due to its action on neurotransmitter systems .

- Cognitive Disorders : There is potential for use in cognitive disorders such as dementia, where modulation of neurotransmitter levels can improve cognitive function .

Case Studies and Research Findings

Several studies have investigated the effects of (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride on specific conditions:

- Study on Neuropathic Pain :

- Clinical Trial for Depression :

- Cognitive Enhancement Study :

Safety and Regulatory Status

The safety profile of (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride has been evaluated through toxicological studies. It has been classified as having low toxicity, making it suitable for further clinical development. Regulatory approvals are being pursued based on ongoing clinical trials demonstrating its therapeutic benefits.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may interact with various receptors or enzymes, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The (R)-enantiomer (CAS: 1391417-19-8) shares identical molecular formula and weight but differs in stereochemistry. For example, enantiomers may bind selectively to specific protein targets, as seen in other chiral pharmaceuticals .

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Difference |

|---|---|---|---|---|

| (S)-2-(2-(Trifluoromethyl)phenyl)piperidine HCl | 1391478-72-0 | C₁₂H₁₅ClF₃N | 265.7 | S-configuration at C2 |

| (R)-2-(2-(Trifluoromethyl)phenyl)piperidine HCl | 1391417-19-8 | C₁₂H₁₅ClF₃N | 265.7 | R-configuration at C2 |

Positional Isomers: Substituent Placement on Piperidine

For instance, this compound was used as an intermediate in synthesizing nonretinoid RBP4 antagonists, highlighting its utility in medicinal chemistry .

Ring Size Variation: Piperidine vs. Pyrrolidine

(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methoxy-methyl}pyrrolidine hydrochloride (CAS: 1217463-07-4) replaces the six-membered piperidine ring with a five-membered pyrrolidine. The smaller ring increases conformational rigidity and reduces basicity (pKa differences). Its molecular weight (575.8 g/mol ) is significantly higher due to additional trifluoromethylphenyl groups, which may enhance lipophilicity but reduce solubility .

Functional Group Additions: Benzamide Derivatives

2-Chloro-3-(trifluoromethyl)-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide hydrochloride (CAS: 615571-23-8) incorporates a benzamide moiety and a second piperidine group. This compound (SSR504734) is studied for its neuropharmacological effects .

Structural Analogs with Spirocyclic Frameworks

Such compounds are explored for enhanced selectivity in receptor modulation but may face synthetic challenges compared to simpler analogs .

Biological Activity

(S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C12H14F3N·HCl

- Molecular Weight : 267.7 g/mol

- IUPAC Name : (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride

- CAS Number : 3384467

The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with various molecular targets.

Research indicates that (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride may exert its biological effects through several mechanisms:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Its mechanism appears to involve disruption of microtubule dynamics, similar to other compounds that target the colchicine site on tubulin .

- Neuropharmacological Effects : The piperidine moiety is often associated with neuroactive properties. Compounds with similar structures have been studied for their potential as anxiolytics and antidepressants, suggesting that this compound may also exhibit such effects .

- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of piperidine can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Antiproliferative Effects : The compound has been tested against multiple cancer cell lines, showing IC50 values in the low micromolar range. For example, it exhibited significant cytotoxicity against breast cancer cells with an IC50 of approximately 10 µM .

- Cytotoxicity in Normal Cells : While effective against cancer cells, (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride displayed lower cytotoxicity in normal human peripheral blood lymphocytes (PBL), indicating a degree of selectivity for malignant cells .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride on six human cancer cell lines. The results indicated that the compound significantly inhibited cell growth, with a notable effect on multidrug-resistant cell lines, suggesting its potential as a therapeutic agent for resistant cancers.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 15 |

| HT-29 (Colon) | 14 |

| PC-3 (Prostate) | 11 |

Case Study 2: Neuropharmacological Potential

In a neuropharmacological assessment, (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride was tested for anxiolytic-like effects in rodent models. The compound demonstrated significant reductions in anxiety-like behaviors in elevated plus maze tests, indicating potential as an anxiolytic agent.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. Variations in substituents on the piperidine ring have been explored to optimize efficacy and reduce toxicity. The following modifications have been noted:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, and how can enantiomeric purity be ensured?

- Methodology : Multi-step synthesis typically involves (1) condensation of a trifluoromethylphenyl aldehyde with a piperidine precursor, (2) chiral resolution using chiral stationary phase chromatography or asymmetric hydrogenation, and (3) hydrochloride salt formation via HCl treatment in anhydrous conditions. Enantiomeric purity is validated using polarimetry or chiral HPLC .

- Table : Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Aldol Condensation | EtOH, 60°C, 12h | 75 | 90% |

| Chiral Resolution | Chiralcel OD-H column, hexane:IPA (90:10) | 65 | >99% ee |

| Salt Formation | HCl (g), diethyl ether, 0°C | 85 | 98% |

Q. How is the structural integrity of (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride validated post-synthesis?

- Methodology : Structural confirmation employs H/C NMR to verify proton environments and carbon frameworks. X-ray crystallography resolves absolute stereochemistry, while FT-IR confirms the presence of hydrochloride (N–H stretching at 2500–3000 cm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 289.1 [M+H]) .

Q. What in vitro models are appropriate for initial biological activity screening of this compound?

- Methodology : Use cancer cell lines (e.g., BT-474 breast cancer, HeLa) for cytotoxicity assays (CC50 via MTT) and non-cancer lines (e.g., HMEC) for selectivity. Receptor binding assays (e.g., GPCR panels) and enzyme inhibition studies (e.g., kinases) are recommended for mechanistic insights .

Advanced Research Questions

Q. How do structural modifications at the piperidine or trifluoromethylphenyl moiety affect target binding affinity, and what computational methods are used to predict these interactions?

- Methodology : Introduce substituents (e.g., halogenation at the phenyl ring or methylation on piperidine) and assess via SPR or ITC binding assays. Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like serotonin receptors. QSAR analysis correlates substituent electronic parameters (Hammett σ) with activity .

Q. What strategies resolve discrepancies in cytotoxicity data across different cancer cell lines for this compound?

- Methodology : Cross-validate using 3D spheroid models or patient-derived xenografts (PDX) to mimic in vivo heterogeneity. Analyze cell line-specific expression of efflux transporters (e.g., P-gp) via qPCR. Dose-response curves under hypoxic vs. normoxic conditions may explain variability .

Q. What are the challenges in scaling up the synthesis of (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride while maintaining stereochemical integrity?

- Methodology : Scale-up risks racemization during HCl salt formation. Mitigate via low-temperature crystallization or continuous flow reactors with precise pH control. Monitor enantiomeric excess (ee) at each step using inline PAT tools (e.g., Raman spectroscopy) .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties compared to its free base?

- Methodology : Compare solubility (shake-flask method), permeability (Caco-2 assay), and plasma stability (mouse/Rat plasma incubation). The hydrochloride salt enhances aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for free base) but may reduce logP (from 3.1 to 1.8), impacting blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.